molecular formula C8H12O2 B1581757 3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one CAS No. 42348-12-9

3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one

Cat. No.: B1581757
CAS No.: 42348-12-9
M. Wt: 140.18 g/mol
InChI Key: RSVAFMGHIDKYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one, also known as 2-cyclopenten-1-one, 2-hydroxy-3-ethyl-4-methyl or 3-ethyl-4-methyl-1, 2-cyclopentanedione, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one is soluble (in water) and a very weakly acidic compound (based on its pKa). 3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one has a sweet and maple taste.

Scientific Research Applications

Synthesis and Chemical Transformation

  • 3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one serves as a building block in the total chemoenzymatic synthesis of complex molecules, such as (-)-3′-Methylaristeromycin, highlighting its role in the development of chiral preparations of biologically significant compounds (Brémond, Audran, Aubin, & Monti, 2007).
  • This compound is involved in aerobic dimerization processes to produce photochromic diarylethenes, a critical step in the development of photoactive materials with diverse properties and applications (Lvov, Milevsky, Yanina, Kachala, & Shirinian, 2017).

Impurity Identification and Analysis

  • In the context of industrial applications, like in the production of ethylene glycol, derivatives of 2-hydroxycyclopent-2-en-1-one, including variants like this compound, have been identified as impurities affecting UV transmittance, crucial for the quality assessment in polyester production (Zhang, Feng, & Lu, 2000).

Synthetic Applications in Terpenoid Synthesis

  • The compound plays a significant role in terpenoid synthesis. A method for its preparation has been developed, and its use as a chiral synthetic equivalent in terpenoid synthesis has been explored, demonstrating its utility in the synthesis of optically active azulene derivatives and other terpenoids (Michalak & Wicha, 2014).

Perfumery Industry

  • In the perfumery industry, this compound is synthesized for use as a perfumery compound, illustrating its role in fragrance development (Zhou Yong-chang, 2005).

Properties

CAS No.

42348-12-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-3-6-5(2)4-7(9)8(6)10/h5,10H,3-4H2,1-2H3

InChI Key

RSVAFMGHIDKYKB-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)CC1C)O

Canonical SMILES

CCC1=C(C(=O)CC1C)O

density

1.055-1.061

42348-12-9

solubility

slightly insoluble in water;  soluble in fat;  miscible with ethanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one
Reactant of Route 2
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one
Reactant of Route 3
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one
Reactant of Route 4
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one
Reactant of Route 5
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one
Reactant of Route 6
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.